molecular formula C17H16ClN5O B2916605 5-amino-1-(2-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-44-3

5-amino-1-(2-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2916605
CAS RN: 899981-44-3
M. Wt: 341.8
InChI Key: RAGCABAPYURIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(2-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CB-1, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound composed of nitrogen, carbon, chlorine, and hydrogen atoms, and is often used as an intermediate in the synthesis of pharmaceuticals and other compounds. CB-1 is a versatile and powerful compound that can be used in a variety of laboratory experiments and scientific studies.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds like 5-amino-1-(2-chlorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their antimicrobial activities. Some derivatives of this compound class were found to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Use in Triazole-Based Scaffolds

The 5-amino-1,2,3-triazole-4-carboxylic acid is considered suitable for preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol based on ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give a protected version of this triazole amino acid (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Role in Inhibiting Eosinophilia

A series of 3-substituted 5-amino-1-[(methylamino)(thiocarbonyl)]-1H-1,2,4-triazole derivatives have been synthesized and evaluated as potential antiasthmatic agents. One such compound, identified as 5-amino-3-(4-chlorophenyl)-1-[(methylamino)(thiocarbonyl)]-1H-triazole, showed complete inhibition of hypersensitivity induced by ascaris inhalation, suggesting its potential for treating chronic asthma (Naito, Akahoshi, Takeda, Okada, Kajii, Nishimura, Sugiura, Fukaya, & Kagitani, 1996).

Antiviral Applications

Compounds with a triazole structure have shown significant antiviral activities. For instance, certain benzamide-based 5-aminopyrazoles and their derivatives demonstrated notable anti-influenza A virus (H5N1) activity in vitro studies (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-5-4-7-13(9-11)20-17(24)15-16(19)23(22-21-15)10-12-6-2-3-8-14(12)18/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGCABAPYURIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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